9-hydroxynonan-2-one
Overview
Description
9-Hydroxynonan-2-one is an organic compound with the molecular formula C9H18O2. It is a colorless to pale yellow liquid at room temperature and has a distinct odor. This compound is characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) on a nonane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Hydroxynonan-2-one can be synthesized through various synthetic routes. One common method involves the oxidation of nonan-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically takes place under mild conditions to prevent over-oxidation .
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic hydrogenation of non-2-en-9-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxynonan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nonan-2-one or nonanoic acid.
Reduction: Nonan-2-ol.
Substitution: Various substituted nonanones depending on the nucleophile used.
Scientific Research Applications
9-Hydroxynonan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential role in biological processes and as a biomarker.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-hydroxynonan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Hydroxydecan-2-one: Similar structure but with an additional carbon atom.
9-Hydroxyundecan-2-one: Similar structure but with two additional carbon atoms.
9-Hydroxyheptan-2-one: Similar structure but with two fewer carbon atoms.
Uniqueness
9-Hydroxynonan-2-one is unique due to its specific chain length and the position of the hydroxyl and ketone groups. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
9-hydroxynonan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-9(11)7-5-3-2-4-6-8-10/h10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVHZUJAAKTDQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336937 | |
Record name | 9-hydroxy2-nonanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25368-56-3 | |
Record name | 9-hydroxy2-nonanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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